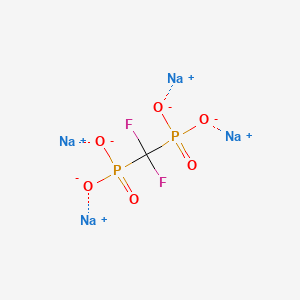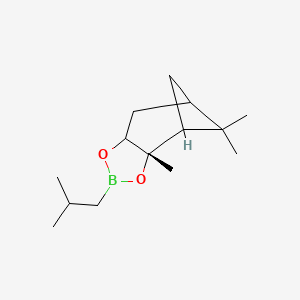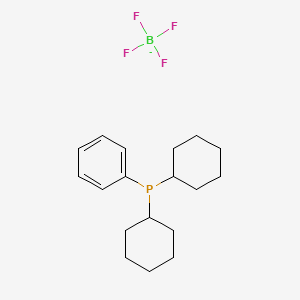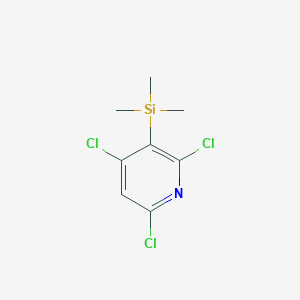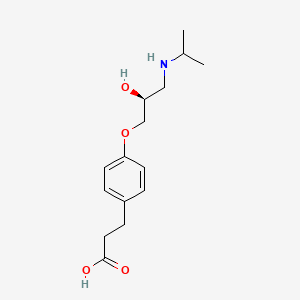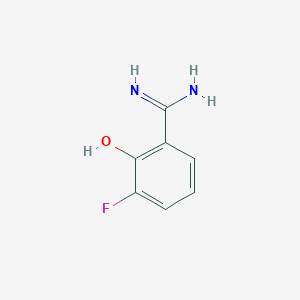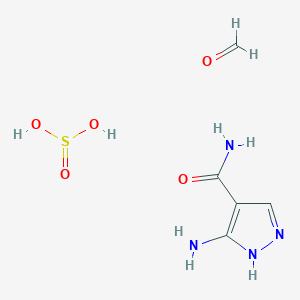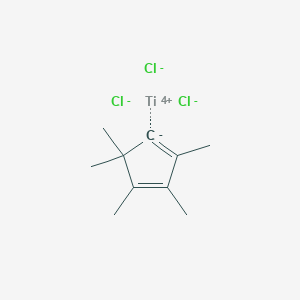![molecular formula C22H12F6 B13404908 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is a complex organic compound characterized by the presence of fluorine atoms and phenyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with difluoromethylene phosphonate under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with 1,4-dibromobenzene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-fluorophenyl)disulfane: Similar in structure but contains sulfur atoms instead of a benzene ring.
Bis(4-fluorophenyl)methane: Contains a methylene bridge between two fluorophenyl groups.
4,4’-Difluorobenzhydrol: Contains hydroxyl groups instead of ethylene bridges.
Uniqueness
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is unique due to its difluoroethylene bridges, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and pharmaceuticals.
Propriétés
Formule moléculaire |
C22H12F6 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
1,4-bis[2,2-difluoro-1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H12F6/c23-17-9-5-15(6-10-17)19(21(25)26)13-1-2-14(4-3-13)20(22(27)28)16-7-11-18(24)12-8-16/h1-12H |
Clé InChI |
VRGYVYPDAWRJJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)F)C(=C(F)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


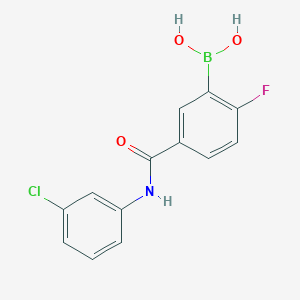
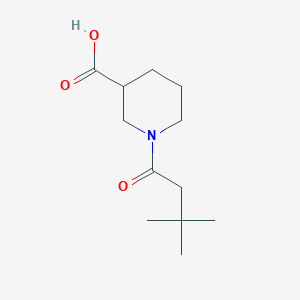

![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
